Decahydro-1,4-naphthalenediol
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Overview
Description
Decahydro-1,4-naphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to a decahydro-naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-naphthoquinone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,4-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: 1,4-naphthoquinone derivatives.
Reduction: Tetrahydro-1,4-naphthalenediol.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
Decahydro-1,4-naphthalenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Decahydro-1,4-naphthalenediol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenediol: A related compound with similar hydroxyl groups but without the decahydro structure.
1,4-Naphthoquinone: An oxidized form of Decahydro-1,4-naphthalenediol.
Tetrahydro-1,4-naphthalenediol: A partially reduced derivative.
Uniqueness
This compound is unique due to its fully saturated naphthalene ring system, which imparts distinct chemical and physical properties compared to its unsaturated counterparts. This saturation enhances its stability and reactivity in specific reactions, making it valuable for various applications.
Properties
CAS No. |
1127-54-4 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2 |
InChI Key |
FHJSOCHUPDXCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCC2O)O |
Origin of Product |
United States |
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